Fmoc-beta-3-D-homoornthine(Boc) CAS registry number and chemical properties
Fmoc-beta-3-D-homoornthine(Boc) CAS registry number and chemical properties
An In-Depth Technical Guide: Fmoc-β³-D-homoornithine(Boc) in Advanced Foldamer and Peptidomimetic Synthesis
Executive Summary
The development of non-natural oligomers, or "foldamers," has revolutionized the design of highly stable, predictable protein architectures capable of resisting proteolytic degradation. At the core of this structural revolution are β-amino acids. Specifically, Fmoc-β³-D-homoornithine(Boc) (CAS: 1931926-94-1)[1] serves as a critical building block for engineering complex quaternary structures, such as 14-helix bundles[2].
As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical structural biology and bench-level synthetic execution. This guide details the chemical properties, mechanistic rationale, and self-validating protocols required to successfully incorporate Fmoc-β³-D-homoornithine(Boc) into advanced peptidomimetic workflows.
Chemical Identity & Quantitative Data
Fmoc-β³-D-homoornithine(Boc) is an orthogonally protected β-amino acid. The "β³" designation indicates that the side chain is positioned on the β-carbon relative to the carboxylic acid, extending the peptide backbone by one methylene unit[2]. The D-stereocenter (R-configuration) dictates the macroscopic handedness of the resulting helix.
Table 1: Chemical and Physical Properties of Fmoc-β³-D-homoornithine(Boc)
| Property | Value |
| Chemical Name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid[3] |
| CAS Registry Number | 1931926-94-1[1] |
| Molecular Formula | C₂₆H₃₂N₂O₆[4] |
| Molecular Weight | 468.54 g/mol [5] |
| Stereochemistry | D-configuration (R-enantiomer at the β-carbon)[3] |
| Protecting Groups | N-β-Fmoc (Base-labile), N-ζ-Boc (Acid-labile)[6] |
| Predicted pKa (Acid) | 4.38 ± 0.10[6] |
Mechanistic Role in Foldamer Assembly (The "Why")
The selection of β³-homoornithine over natural α-amino acids or other β-derivatives is driven by precise structural and thermodynamic requirements:
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14-Helix Propensity: Peptides composed of β³-amino acids inherently favor a 14-helical secondary structure. This architecture is defined by a 14-membered hydrogen-bond ring between the amide at position i and the carbonyl at i + 2[2].
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Salt-Bridge Networks: In the design of complex quaternary structures like the Zwit-1F octameric bundle, β³-homoornithine is strategically placed to promote interhelical and intrahelical salt bridges[2]. The specific length of the homoornithine side chain allows for optimal electrostatic pairing with complementary negatively charged residues (e.g., β³-homoglutamic acid), mimicking the Fos/Jun leucine zipper motifs[7].
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Proteolytic Resistance: The insertion of the extra backbone methylene renders the resulting foldamer invisible to endogenous proteases, drastically increasing the in vivo half-life of the therapeutic candidate[2].
Fig 1: Mechanistic contributions of β³-homoornithine to foldamer quaternary structure and stability.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Synthesizing β-peptides requires deviations from standard α-peptide protocols. The extra backbone methylene increases the degrees of freedom, leading to a higher entropic penalty during coupling. The following protocol is a self-validating system designed to overcome these steric barriers.
Step-by-Step Methodology
1. Resin Preparation & Swelling
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Action: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g). Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
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Causality: Rink Amide is selected to yield a C-terminal carboxamide upon cleavage. This neutralizes the C-terminal negative charge, which would otherwise destabilize the macroscopic dipole of the 14-helix[7].
2. Fmoc Deprotection
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Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).
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Causality: Removes the N-terminal Fmoc group. Extensive washing is non-negotiable; trace piperidine will prematurely deprotect the incoming Fmoc-β³-D-homoornithine(Boc) during the subsequent coupling step, leading to double insertions.
3. Coupling of Fmoc-β³-D-homoornithine(Boc)
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Action: Dissolve 4.0 eq (0.4 mmol, ~187.4 mg) of Fmoc-β³-D-homoornithine(Boc)[5] and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, add to the resin, and agitate for 2 hours at room temperature.
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Causality: β-amino acids exhibit sluggish coupling kinetics. HATU is strictly mandated over HBTU because its 7-azabenzotriazole (HOAt) leaving group is highly reactive and efficiently overcomes the steric hindrance of the β-carbon.
4. In-Process Validation (Kaiser Test)
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Action: Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.
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Causality: This is your self-validating checkpoint. A yellow solution confirms >99% coupling efficiency. A blue solution indicates unreacted amines, dictating an immediate double-coupling cycle to prevent deletion sequences that are nearly impossible to separate via RP-HPLC.
5. Global Cleavage and Side-Chain Deprotection
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Action: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 3 hours. Precipitate the crude peptide in cold diethyl ether.
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Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the foldamer from the resin and removes the side-chain Boc group from the homoornithine, liberating the primary amine required for structural salt bridges[8]. Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the irreversible re-alkylation of the peptide.
Fig 2: Iterative SPPS workflow utilizing self-validating in-process controls for β-peptide synthesis.
Analytical Validation of the Foldamer
To ensure the trustworthiness of the synthesized β-peptide, post-synthesis validation must confirm both chemical identity and secondary structure.
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LC-MS Verification: Analyze the crude peptide using ESI-MS. The mass must perfectly match the theoretical monoisotopic mass. Because β-peptides are highly stable, they often produce strong [M+H]⁺ and [M+2H]²⁺ signals without significant fragmentation in standard MS modes.
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Circular Dichroism (CD) Spectroscopy: To validate 14-helix formation, dissolve the purified peptide in phosphate buffer (pH 7.1) at 25 µM[2]. A properly folded β³-peptide will exhibit a characteristic CD spectrum with a deep minimum near 214 nm, confirming the presence of the 14-helical secondary structure[7].
References
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Daniels, D. S., Petersson, E. J., Qiu, J. X., & Schepartz, A. (2007). High-Resolution Structure of a β-Peptide Bundle. Journal of the American Chemical Society, 129(6), 1532-1533. URL: [Link]
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Petersson, E. J., Craig, C. J., Daniels, D. S., Qiu, J. X., & Schepartz, A. (2007). Toward β-Amino Acid Proteins: A Cooperatively Folded β-Peptide Quaternary Structure. Journal of the American Chemical Society, 129(16), 5344-5345. URL: [Link]
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Esvan, Y., & Guichard, G. (2020). Catalytic Foldamers: When the Structure Guides the Function. Catalysts, 10(6), 694. URL: [Link]
Sources
- 1. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 2. High-Resolution Structure of a β-Peptide Bundle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 212688-54-5|(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid|BLD Pharm [bldpharm.com]
- 4. Shanxi Nuocheng Biotechnology Co., Ltd Produktliste-E-Mail-Seite 4-Chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-3-(FMOC-氨基)-6-(BOC-氨基)己酸 CAS#: 1931926-94-1 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
